4-Bromo-1-phenyl-1H-pyrazole
Overview
Description
4-Bromo-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various complex molecules.
Synthetic Routes and Reaction Conditions:
Bromination of 1-phenyl-1H-pyrazole: One common method involves the bromination of 1-phenyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Cyclization of hydrazones: Another method involves the cyclization of hydrazones derived from phenylhydrazine and α-bromoacetophenone. This reaction is usually conducted in the presence of a base such as sodium ethoxide in ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazoline derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Azido-phenyl-pyrazole, thiophenyl-pyrazole.
Oxidation Products: Pyrazole oxides.
Reduction Products: Pyrazoline derivatives.
Coupling Products: Biaryl compounds.
Mechanism of Action
Target of Action
4-Bromo-1-phenyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It’s worth noting that pyrazole derivatives have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is reported to inhibit oxidative phosphorylation , which is a critical pathway in cellular respiration and energy production. Inhibition of this pathway could lead to downstream effects such as decreased ATP production and altered cellular metabolism.
Result of Action
It is reported to inhibit oxidative phosphorylation , which could lead to decreased ATP production and altered cellular metabolism. These effects could potentially contribute to the compound’s antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . Pyrazoles are also known to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 4-Bromo-1-phenyl-1H-pyrazole have not been extensively studied .
Cellular Effects
It has been reported that pyrazole derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Scientific Research Applications
4-Bromo-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science applications.
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1H-pyrazole
- 1-Phenyl-1H-pyrazole
Comparison:
- 4-Bromo-1-phenyl-1H-pyrazole vs. 4-Bromo-1-methyl-1H-pyrazole: The presence of a phenyl group instead of a methyl group in this compound enhances its aromaticity and potential for π-π interactions, making it more suitable for certain applications in medicinal chemistry.
- This compound vs. 4-Bromo-1H-pyrazole: The phenyl group in this compound provides additional sites for functionalization and increases its hydrophobicity, which can influence its biological activity.
- This compound vs. 1-Phenyl-1H-pyrazole: The bromine atom in this compound introduces a site for further chemical modifications, such as coupling reactions, which are not possible with 1-Phenyl-1H-pyrazole.
Properties
IUPAC Name |
4-bromo-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRPWBNLNTEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354922 | |
Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-52-3 | |
Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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